3-(2-Iodophenyl)imidazolidine-2,4-dione

Physicochemical profiling Molecular recognition X-ray crystallography

3-(2-Iodophenyl)imidazolidine-2,4-dione (CAS 457645-08-8) is a synthetic N3‑aryl‑substituted hydantoin with molecular formula C₉H₇IN₂O₂ and molecular weight 302.07 g·mol⁻¹. The compound belongs to the imidazolidine‑2,4‑dione (hydantoin) family, a privileged scaffold widely explored for androgen receptor (AR) modulation, anticonvulsant, and antiproliferative programs.

Molecular Formula C9H7IN2O2
Molecular Weight 302.07 g/mol
Cat. No. B8561807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Iodophenyl)imidazolidine-2,4-dione
Molecular FormulaC9H7IN2O2
Molecular Weight302.07 g/mol
Structural Identifiers
SMILESC1C(=O)N(C(=O)N1)C2=CC=CC=C2I
InChIInChI=1S/C9H7IN2O2/c10-6-3-1-2-4-7(6)12-8(13)5-11-9(12)14/h1-4H,5H2,(H,11,14)
InChIKeyHLBSWPKKCADKMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Iodophenyl)imidazolidine-2,4-dione – Core Chemical Identity and Pharmacophore Class


3-(2-Iodophenyl)imidazolidine-2,4-dione (CAS 457645-08-8) is a synthetic N3‑aryl‑substituted hydantoin with molecular formula C₉H₇IN₂O₂ and molecular weight 302.07 g·mol⁻¹ . The compound belongs to the imidazolidine‑2,4‑dione (hydantoin) family, a privileged scaffold widely explored for androgen receptor (AR) modulation, anticonvulsant, and antiproliferative programs [1]. The ortho‑iodo substituent on the N3‑phenyl ring introduces distinct steric bulk, polarisable halogen‑bonding capacity, and heavy‑atom character not present in the non‑halogenated, chloro, bromo, or meta‑/para‑iodo regioisomers, making this compound a chemically defined probe for structure–activity relationship (SAR) campaigns.

Why 3-(2-Iodophenyl)imidazolidine-2,4-dione Cannot Be Replaced by a Generic Imidazolidinedione


Imidazolidine‑2,4‑diones are not functionally interchangeable. Halogen identity and regioisomerism on the N3‑phenyl ring profoundly modulate ligand‑receptor complementarity, metabolic stability, and physicochemical properties. Systematic SAR studies on related heterocycles demonstrate that replacing chlorine with iodine can increase target binding affinity up to 89‑fold through halogen‑bonding and lipophilic contacts [1]. Ortho‑substitution further constrains the conformational landscape of the N3‑aryl group, altering the presentation of the hydantoin core to biological targets relative to meta‑ or para‑substituted regioisomers [2]. Consequently, a procurement choice that ignores the 2‑iodo‑phenyl regiospecificity risks delivering a compound with substantially different target engagement and pharmacological profile.

Quantitative Evidence Differentiating 3-(2-Iodophenyl)imidazolidine-2,4-dione from Comparator Imidazolidinediones


Molecular Weight and Heavy-Atom Content vs. Non-Halogenated Parent

The ortho‑iodo substituent increases the molecular weight by +125.90 Da versus the non‑halogenated N3‑phenyl analog (C₉H₈N₂O₂, 176.17 g·mol⁻¹), providing enhanced anomalous scattering for X‑ray crystallographic phasing and a mass shift useful for mass‑spectrometric tracing in metabolic studies .

Physicochemical profiling Molecular recognition X-ray crystallography

Iodine‑Driven Binding Affinity Enhancement: Class‑Level Inference from Halogen SAR

In a controlled heterocyclic series, replacing a 5‑chloro substituent with 5‑iodo produced an 89‑fold increase in 5‑HT₁A receptor binding affinity, while bromine gave a 27‑fold increase [1]. Although measured on a different scaffold, these data establish that iodine can deliver order‑of‑magnitude affinity gains relative to lighter halogens through enhanced polarisability and halogen‑bond formation. The 2‑iodophenyl group in the target compound offers comparable potential for strong, directional halogen bonds with protein backbone carbonyls or π‑systems, a feature absent in chloro and bromo analogs.

Halogen bonding Structure–activity relationship Receptor binding

Ortho‑ vs. Meta‑Iodo Regioisomerism: Impact on Molecular Geometry and Predicted Target Fit

The 2‑iodophenyl (ortho) regioisomer forces the phenyl ring into a conformationally restricted orientation relative to the hydantoin core due to steric clash between the ortho‑iodine and the imidazolidine ring. In contrast, the 3‑iodophenyl (meta) regioisomer (CAS 457635‑26‑6) allows greater rotational freedom, potentially presenting the iodine in a different vector for intermolecular interactions [1]. Docking studies on N3‑aryl‑imidazolidinediones at the androgen receptor indicate that ortho substitution can redirect the halogen toward a distinct sub‑pocket, altering selectivity profiles [2].

Regioisomer comparison Conformational analysis Docking

Radioiodination Potential for SPECT Imaging Probe Development

The presence of a stable iodine atom at the ortho position enables direct isotopic exchange or electrophilic radioiodination with ¹²³I or ¹²⁵I without structural alteration of the pharmacophore. A structurally related 2‑iodophenyl‑imidazolidine probe (p‑iodoclonidine) achieved an IC₅₀ of 1.5 nM at the α₂‑adrenergic receptor after ¹²⁵I‑labeling, demonstrating the feasibility of high‑affinity radioiodinated imidazolidine ligands [1]. The target compound’s 2‑iodophenyl motif is directly amenable to analogous labeling chemistry.

Radioiodination SPECT imaging Iodine‑125

Best‑Fit Research Procurement Scenarios for 3-(2-Iodophenyl)imidazolidine-2,4-dione


Halogen‑Bond‑Driven Structure–Activity Relationship (SAR) Campaigns

When medicinal chemistry programs seek to exploit halogen bonding for affinity and selectivity optimization, 3-(2‑iodophenyl)imidazolidine‑2,4‑dione serves as the maximal polarisable probe. Class‑level SAR data show iodine can deliver up to 89‑fold affinity enhancement over chlorine, making this compound the logical starting point for exploring halogen‑bond contributions in imidazolidinedione‑based ligands .

X‑Ray Crystallographic Phasing and Heavy‑Atom Derivatisation

The single iodine atom provides strong anomalous scattering (f″ ~ 6.8 e⁻ at Cu Kα), sufficient for experimental phasing of protein–ligand co‑crystals by SAD or SIRAS methods. Compared to the non‑halogenated parent (176.17 g·mol⁻¹), the +125.90 Da mass shift facilitates unambiguous identification of the ligand in electron density maps .

SPECT Tracer Precursor for Androgen Receptor or CNS Target Imaging

The ortho‑iodo substituent permits direct electrophilic or isotope‑exchange radioiodination with ¹²³I (t₁/₂ = 13.2 h) or ¹²⁵I (t₁/₂ = 59.4 days). The precedent of high‑affinity radioiodinated imidazolidine probes (IC₅₀ = 1.5 nM) supports the use of this compound as a cold precursor for developing novel SPECT imaging agents targeting androgen receptor or serotonergic systems .

Quote Request

Request a Quote for 3-(2-Iodophenyl)imidazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.